molecular formula C15H17NO4 B7576981 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid

2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid

Cat. No. B7576981
M. Wt: 275.30 g/mol
InChI Key: DHXKOFIGTXSAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid, also known as CPP-115, is a synthetic compound that has been extensively researched for its potential as a treatment for a variety of neurological disorders. This compound is a derivative of a natural amino acid called phenylalanine and has been shown to have a unique mechanism of action that makes it a promising candidate for drug development.

Mechanism of Action

2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid works by inhibiting an enzyme called GABA aminotransferase (GABA-AT), which is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid increases the levels of GABA in the brain, which has a calming effect and can reduce seizures and anxiety.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its antidepressant effects. Additionally, 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid in lab experiments is that it has a well-defined mechanism of action and is highly specific for GABA-AT inhibition. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of natural compounds in the body.

Future Directions

There are several potential future directions for research on 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid and its potential as a treatment for other neurological disorders. Finally, there is a need for clinical trials to determine the safety and efficacy of 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid in humans.

Synthesis Methods

The synthesis of 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid involves the reaction of cyclopropylamine with 1,3-dihydro-2-benzofuran-5-carbonyl chloride, followed by the addition of L-alanine. This process yields 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid in high purity and yield.

Scientific Research Applications

2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid has been extensively studied for its potential as a treatment for a variety of neurological disorders, including epilepsy, addiction, and depression. In preclinical studies, 2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid has been shown to be effective in reducing seizures and preventing relapse in drug addiction. Additionally, it has been shown to have antidepressant effects in animal models.

properties

IUPAC Name

2-cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(14(18)19,12-4-5-12)16-13(17)9-2-3-10-7-20-8-11(10)6-9/h2-3,6,12H,4-5,7-8H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXKOFIGTXSAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)O)NC(=O)C2=CC3=C(COC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-(1,3-dihydro-2-benzofuran-5-carbonylamino)propanoic acid

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